molecular formula C22H22Cl2N2O3 B12549367 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride CAS No. 142976-12-3

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride

Cat. No.: B12549367
CAS No.: 142976-12-3
M. Wt: 433.3 g/mol
InChI Key: DVJAOVMFHYNYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride is a complex organic compound that belongs to the class of phenanthroline derivatives This compound is characterized by the presence of an octyloxy group attached to the phenanthroline ring, along with two carbonyl groups and two chloride atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride typically involves multiple steps One common method starts with the preparation of 1,10-phenanthroline, which is then subjected to a series of reactions to introduce the octyloxy group and the carbonyl groupsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthroline derivatives .

Scientific Research Applications

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride involves its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. In catalytic processes, it acts as a ligand, coordinating with metal ions to facilitate chemical reactions. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Octyloxy)-1,10-phenanthroline-2,9-dicarbonyl dichloride is unique due to the presence of the octyloxy group, which enhances its solubility and interaction with hydrophobic environments. The carbonyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

142976-12-3

Molecular Formula

C22H22Cl2N2O3

Molecular Weight

433.3 g/mol

IUPAC Name

4-octoxy-1,10-phenanthroline-2,9-dicarbonyl chloride

InChI

InChI=1S/C22H22Cl2N2O3/c1-2-3-4-5-6-7-12-29-18-13-17(22(24)28)26-20-15(18)10-8-14-9-11-16(21(23)27)25-19(14)20/h8-11,13H,2-7,12H2,1H3

InChI Key

DVJAOVMFHYNYET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=NC2=C1C=CC3=C2N=C(C=C3)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.